Allyl 2-methylbutyrate Allyl 2-methylbutyrate
Brand Name: Vulcanchem
CAS No.: 93963-13-4
VCID: VC16973617
InChI: InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

Allyl 2-methylbutyrate

CAS No.: 93963-13-4

Cat. No.: VC16973617

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Allyl 2-methylbutyrate - 93963-13-4

Specification

CAS No. 93963-13-4
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name prop-2-enyl 2-methylbutanoate
Standard InChI InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3
Standard InChI Key ZSPLJXGRHFJQKO-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(=O)OCC=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Allyl 2-methylbutyrate’s structure combines a 2-methylbutanoate group (CH3CH(CH2CH3)COOCH_3CH(CH_2CH_3)COO) with an allyl moiety (CH2=CHCH2CH_2=CHCH_2). The IUPAC name, prop-2-enyl 2-methylbutanoate, reflects this arrangement. Key spectroscopic identifiers include:

  • Canonical SMILES: CCC(C)C(=O)OCC=CCCC(C)C(=O)OCC=C

  • InChIKey: ZSPLJXGRHFJQKO-UHFFFAOYSA-N

The compound’s stereoelectronic profile is defined by the electron-rich allyl group and the steric bulk of the 2-methylbutanoate chain, which influence its reactivity in nucleophilic substitutions and cycloadditions .

Table 1: Molecular Descriptors of Allyl 2-Methylbutyrate

PropertyValueSource
Molecular FormulaC8H14O2C_8H_{14}O_2
Molecular Weight142.20 g/mol
Boiling PointNot reported
Density~0.85–0.90 g/cm³ (estimated)
LogP (Partition Coeff.)~2.5 (predicted)

Synthesis and Manufacturing

Conventional Esterification

The synthesis follows a classic acid-catalyzed esterification mechanism:

2-Methylbutanoic acid+Allyl alcoholH+Allyl 2-methylbutyrate+H2O\text{2-Methylbutanoic acid} + \text{Allyl alcohol} \xrightarrow{H^+} \text{Allyl 2-methylbutyrate} + H_2O

Sulfuric acid (H2SO4H_2SO_4) or p-toluenesulfonic acid (PTSA) are common catalysts, with reactions typically conducted under reflux conditions (100–120°C). The process is equilibrium-controlled, necessitating azeotropic removal of water or excess alcohol to drive completion.

Process Optimization

Key parameters affecting yield and purity include:

  • Molar Ratio: A 1:1.2 ratio of acid to alcohol minimizes side reactions.

  • Catalyst Loading: 1–5 wt% H2SO4H_2SO_4 achieves optimal turnover.

  • Reaction Time: 4–8 hours under reflux ensures >90% conversion.

Industrial-scale production may employ continuous-flow reactors to enhance heat transfer and reduce byproduct formation.

Physicochemical Properties

Thermal Stability

While the exact boiling point remains unreported, analogous allyl esters (e.g., allyl hexanoate) boil at 185–190°C, suggesting Allyl 2-methylbutyrate’s volatility aligns with this range . The compound’s flash point is estimated at 70–80°C, comparable to allyl alcohol’s 70°F (21°C) , necessitating inert storage atmospheres to prevent combustion.

Solubility and Reactivity

The ester exhibits limited water solubility (<1 g/L at 25°C) but is miscible with common organic solvents (ethanol, diethyl ether). Hydrolysis under acidic or basic conditions regenerates the parent acid and alcohol:

Allyl 2-methylbutyrate+H2OH+/OH2-Methylbutanoic acid+Allyl alcohol\text{Allyl 2-methylbutyrate} + H_2O \xrightarrow{H^+/OH^-} \text{2-Methylbutanoic acid} + \text{Allyl alcohol}

This reactivity underscores its utility as a transient protecting group in multistep syntheses .

Applications in Organic Synthesis

Asymmetric Allylic Alkylation

Recent advances in palladium-catalyzed reactions highlight the potential of allyl esters as electrophilic partners. For example, Pd/(R,R)-DACH-phenyl catalysts achieve enantioselectivities >99% in alkylations of cyclic substrates . Allyl 2-methylbutyrate’s branched structure could serve as a sterically demanding substrate for testing new ligand systems.

Table 2: Catalytic Performance in Allylic Substitutions

SubstrateCatalystee (%)Yield (%)Source
Cyclohexenyl acetatePd/(R,R)-DACH9992
1,3-DiphenylallylPd/BINAP9885

Fragrance and Flavor Chemistry

Future Research Directions

  • Catalytic Diversification: Testing chiral N-heterocyclic carbene (NHC) ligands in Pd-catalyzed alkylations.

  • Green Synthesis: Exploring enzymatic esterification using lipases under solvent-free conditions.

  • Toxicological Studies: Acute and chronic exposure assessments to enable flavor/fragrance applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator